
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid is an organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3-chloro-4-fluorophenyl group:
Attachment of the aminoacetic acid moiety: The final step involves the coupling of the furan derivative with an aminoacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce furan-2-ylmethanol.
Applications De Recherche Scientifique
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes or receptors, leading to changes in their activity. The aminoacetic acid moiety may facilitate binding to proteins or other biomolecules, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
3-Chloro-4-fluorophenylacetic acid: A phenylacetic acid derivative with similar substituents.
Furan-2,5-dicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid is unique due to the combination of its furan ring, phenyl group with halogen substituents, and aminoacetic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Propriétés
Formule moléculaire |
C13H11ClFNO3 |
|---|---|
Poids moléculaire |
283.68 g/mol |
Nom IUPAC |
2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H11ClFNO3/c14-10-5-8(1-3-11(10)15)12-4-2-9(19-12)6-16-7-13(17)18/h1-5,16H,6-7H2,(H,17,18) |
Clé InChI |
MJQQYUUJFJLXLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(O2)CNCC(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



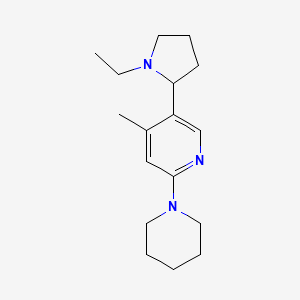
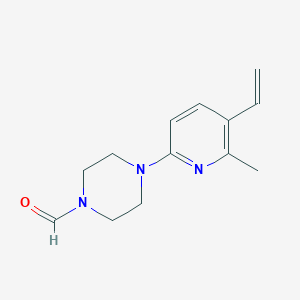
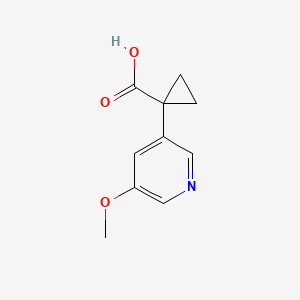
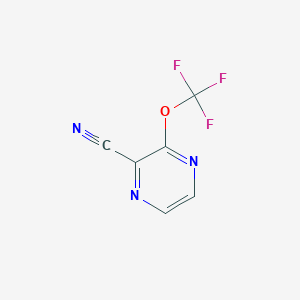
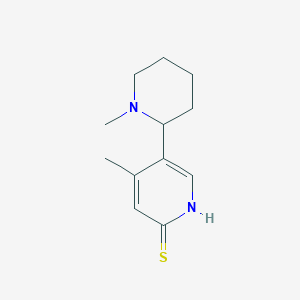

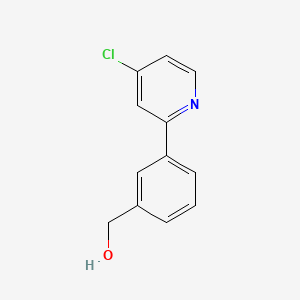

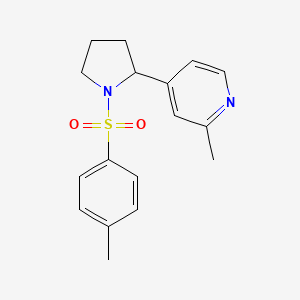
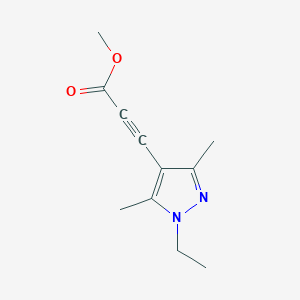
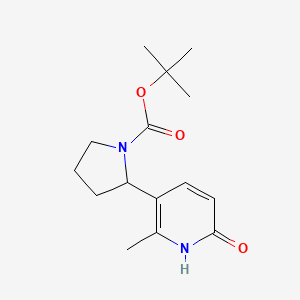
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

